3,4,4-Trimethoxyoxane
Overview
Description
3,4,4-Trimethoxyoxane is an organic compound characterized by the presence of three methoxy groups attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4-Trimethoxyoxane typically involves the methylation of precursor compounds. One common method is the methylation of 3,4,4-trihydroxyoxane using dimethyl sulfate under basic conditions. This reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution of hydroxyl groups with methoxy groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using environmentally friendly reagents like dimethyl carbonate. This method is preferred due to its lower toxicity and reduced environmental impact compared to traditional methylating agents .
Chemical Reactions Analysis
Types of Reactions: 3,4,4-Trimethoxyoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane ketones, while reduction can produce oxane alcohols .
Scientific Research Applications
3,4,4-Trimethoxyoxane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,4-Trimethoxyoxane involves its interaction with specific molecular targets. The methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3,4,5-Trimethoxyoxane: Similar in structure but with an additional methoxy group at the 5-position.
3,4,4-Trimethoxybenzene: Shares the trimethoxy substitution pattern but differs in the core structure.
Uniqueness: 3,4,4-Trimethoxyoxane is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3,4,4-trimethoxyoxane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-9-7-6-12-5-4-8(7,10-2)11-3/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQDQFFQNQUHHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730029 | |
Record name | 3,4,4-Trimethoxyoxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624734-16-3 | |
Record name | 3,4,4-Trimethoxyoxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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